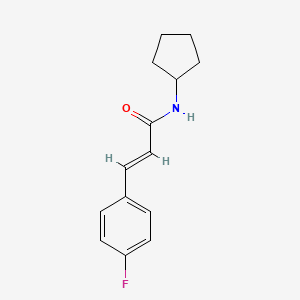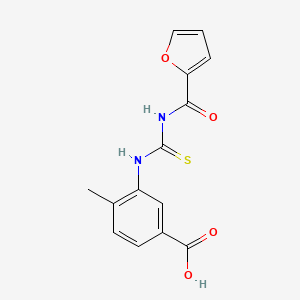
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- (9CI)
概要
説明
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- (9CI) is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a propenoic acid moiety esterified with a 4-chlorophenyl group and a 4-methoxyphenyl group. It is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
準備方法
The synthesis of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- can be achieved through several synthetic routes. One common method involves the esterification of 2-propenoic acid with 4-chlorophenol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods often employ similar strategies but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- can be compared with other similar compounds such as:
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a 4-chlorophenyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a 4-chlorophenyl group.
2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a 4-methoxyphenyl group. The uniqueness of 2-Propenoic acid, 3-(4-methoxyphenyl)-, 4-chlorophenyl ester, (E)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
(4-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADALIOAZKIMNBX-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one](/img/structure/B5849313.png)
![3-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5849321.png)

![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
![5-[(2,6-DICHLOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5849345.png)
![2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol](/img/structure/B5849360.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)
![n-[2-(Azepan-1-yl)-2-oxoethyl]-n-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)



![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5849420.png)

